N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15712885
Molecular Formula: C29H32N6O4S
Molecular Weight: 560.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32N6O4S |
|---|---|
| Molecular Weight | 560.7 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C29H32N6O4S/c1-5-34(6-2)23-14-12-21(24(36)17-23)18-30-31-27(37)19-40-29-33-32-28(35(29)22-10-8-7-9-11-22)20-13-15-25(38-3)26(16-20)39-4/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+ |
| Standard InChI Key | JGOIEIOICQRCDK-UXHLAJHPSA-N |
| Isomeric SMILES | CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the class of 1,2,4-triazole-bearing hydrazide derivatives, characterized by a molecular formula of and a molecular weight of 611.71 g/mol. Its IUPAC name reflects three critical structural domains:
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A 4-(diethylamino)-2-hydroxyphenyl group forming an imine linkage via condensation with the hydrazide moiety.
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A 4-phenyl-5-(3,4-dimethoxyphenyl)-1,2,4-triazole core connected through a sulfanyl bridge.
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An acetohydrazide backbone facilitating molecular flexibility.
The 3,4-dimethoxyphenyl substituent on the triazole ring introduces electron-donating methoxy groups, which may modulate electronic properties and binding interactions with biological targets .
Synthesis and Mechanistic Pathways
Key Synthetic Steps
While no explicit synthesis protocol exists for this compound, its preparation likely follows established methods for analogous triazole-hydrazide hybrids :
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Formation of the Triazole Core: Cyclization of thiosemicarbazide intermediates with phenacyl bromides under basic conditions generates the 1,2,4-triazole ring. For this compound, 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol serves as the precursor .
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Sulfanyl Bridge Installation: Nucleophilic substitution between the triazole-thiol and α-chloroacetohydrazide introduces the sulfanyl (-S-) linker.
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Imine Condensation: Reaction of the hydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde in ethanol under acidic catalysis yields the final Schiff base product.
Optimization Challenges
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Steric Hindrance: Bulky substituents (e.g., 3,4-dimethoxyphenyl) may slow triazole cyclization, necessitating elevated temperatures or prolonged reaction times .
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Regioselectivity: Ensuring proper orientation during imine formation requires precise stoichiometric control of aldehyde and hydrazide reactants.
Biological Activity and Structure-Activity Relationships (SAR)
For the target compound, the 3,4-dimethoxyphenyl group may reduce anticholinesterase efficacy compared to nitro- or chloro-substituted analogs but could improve solubility and pharmacokinetics .
Anticancer and Anti-inflammatory Prospects
Triazole-hydrazide hybrids exhibit:
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Topoisomerase II Inhibition: Intercalation with DNA via planar aromatic systems.
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COX-2 Suppression: Methoxy groups mimic natural ligand interactions in cyclooxygenase enzymes.
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Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Estimated at 3.8 (moderate lipophilicity) due to methoxy and phenyl groups.
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Aqueous Solubility: <10 µg/mL, necessitating formulation enhancements (e.g., nanosuspensions).
Metabolic Stability
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Cytochrome P450 Interactions: Predicted CYP3A4/2D6 substrate based on structural alerts (diethylamino group).
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Glucuronidation Sites: Hydroxyl and methoxy groups may undergo phase II metabolism.
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Modeling:
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